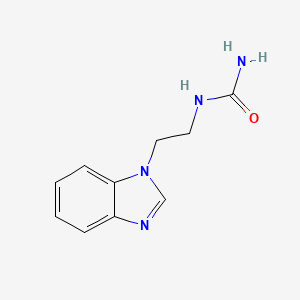
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring substituted with methoxymethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phospholane precursor with methoxymethylating agents under controlled conditions. One common method includes the use of formaldehyde dimethyl acetal as a methoxymethylating agent in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phospholane ring structure provides a unique scaffold that can modulate the activity of the compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution pattern but lacks the phosphorus component.
Methoxymethylpyrrole: Contains a methoxymethyl group but has a different core structure.
Uniqueness
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its combination of a phospholane ring with methoxymethyl and dimethyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
61213-62-5 |
|---|---|
Molekularformel |
C8H15O2P |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-7-4-11(9,6-10-3)5-8(7)2/h4-6H2,1-3H3 |
InChI-Schlüssel |
FWUGCFBYXPVIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(=O)(C1)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
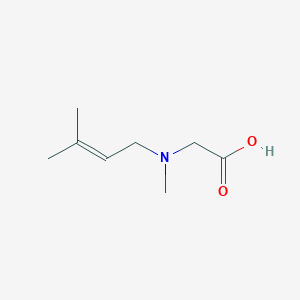
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)



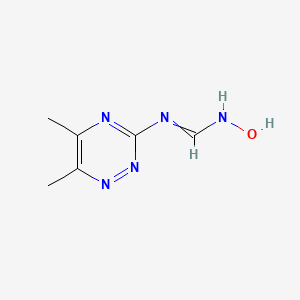
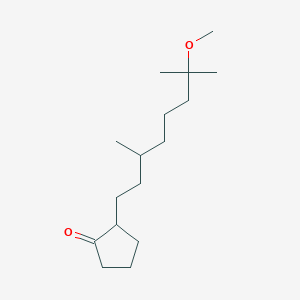

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)
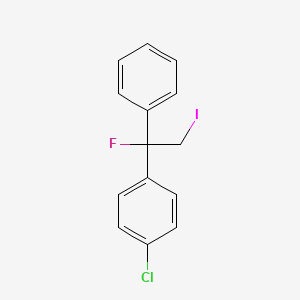
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
